![molecular formula C20H13BrN2OS B2467344 2-bromo-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide CAS No. 477325-74-9](/img/structure/B2467344.png)

2-bromo-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

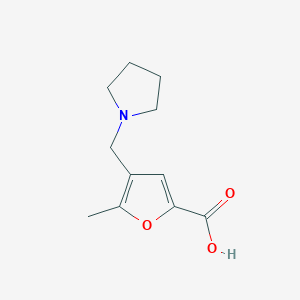

2-bromo-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide is a compound that has been the focus of scientific research due to its potential applications in various fields. It is a synthetic organic compound with a molecular formula of C23H17BrN2OS and a molecular weight of 463.36 g/mol.

Applications De Recherche Scientifique

Microwave Promoted Synthesis

Microwave irradiation is a cleaner, efficient, and faster method for the synthesis of N-(4-Methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides, which are related to the compound of interest. This technique offers advantages over traditional thermal heating by providing good to excellent yields in a solvent-free medium, demonstrating its utility in the synthesis of complex organic molecules (Saeed, 2009).

Novel Thiazolidine Derivatives

One-pot, multicomponent synthesis approaches have been developed for novel (4-oxothiazolidine-2-ylidene)benzamide derivatives. These methods, involving unsymmetrical thioureas, various amines, and methyl bromoacetate, highlight the versatility of thiazolidine frameworks in drug design and synthesis, pointing towards potential applications in medicinal chemistry (Hossaini et al., 2017).

Plant Growth Regulators

The synthesis of 2-(5-phenylthiazol-4-yl)benzoic acid and its amino derivatives, aiming for application as potential plant growth regulators, illustrates the agricultural and botanical research applications of thiazole derivatives. This area of research explores the effects of such compounds on plant growth, potentially leading to the development of new agrochemicals (Teitei, 1980).

Copper-Catalyzed Intramolecular Cyclization

The use of copper-catalyzed intramolecular cyclization processes for synthesizing N-benzothiazol-2-yl-amides underlines the significance of metal-catalyzed reactions in constructing complex molecular architectures. Such methodologies can be applied in the synthesis of pharmacologically relevant molecules, showcasing the intersection between organic synthesis and pharmaceutical sciences (Wang et al., 2008).

Antifungal Agents

The development of new antifungal agents from thiazole and benzamide derivatives indicates the role of these compounds in addressing fungal infections. The synthesis of these compounds, their characterization, and antifungal screening highlight the ongoing research efforts in discovering new therapeutic agents (Narayana et al., 2004).

Propriétés

IUPAC Name |

2-bromo-N-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13BrN2OS/c21-15-7-2-1-5-13(15)19(24)23-20-22-18-14-6-3-4-11-8-9-12(17(11)14)10-16(18)25-20/h1-7,10H,8-9H2,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSADSXGMASTQGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC3=C(C4=CC=CC1=C24)N=C(S3)NC(=O)C5=CC=CC=C5Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13BrN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-2-(propan-2-yloxy)pyridine](/img/structure/B2467267.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-3-(pyridin-2-yloxy)benzamide](/img/structure/B2467268.png)

![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2467270.png)

![N-(3-chlorophenyl)-2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2467272.png)

![diethyl 5-(2-((1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2467278.png)

![2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 3,4,5-trimethoxybenzoate](/img/structure/B2467283.png)

![2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2467284.png)